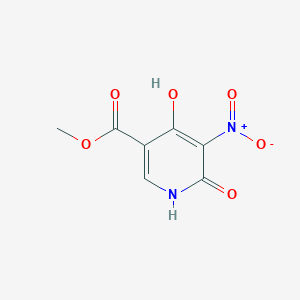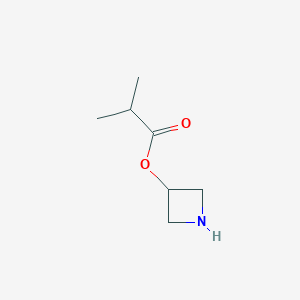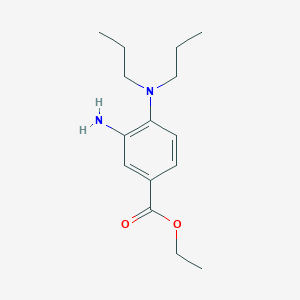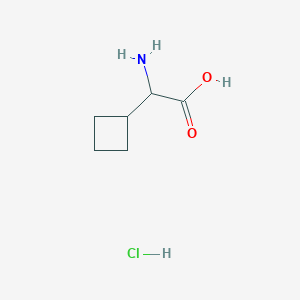
Methyl 4,6-dihydroxy-5-nitronicotinate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticoccidial Agents : Morisawa, Y., et al. (1977) conducted studies on the synthesis and anticoccidial activity of 5-nitronicotinamide and its analogues, including Methyl 4,6-dihydroxy-5-nitronicotinate. They found significant anticoccidial activity against Eimeria tenella in some of these compounds, highlighting their potential in veterinary medicine (Morisawa, Y., et al., 1977).
Chemical Synthesis and Applications : Merino, P., et al. (1998) described a stereoselective approach to synthesize isoxazolidinyl thymidine derivatives from nitrones, demonstrating the utility of these compounds in the synthesis of important nucleoside analogues (Merino, P., et al., 1998).
Pharmaceutical Research : Eijk, P. V., et al. (2010) explored the reactions of cyclic nitrones with acetyl chloride, revealing insights into the structural and chemical behavior of these compounds, which are relevant in pharmaceutical research (Eijk, P. V., et al., 2010).
Antioxidant Properties : Soto-Otero, R., et al. (2008) synthesized new analogs of nitrone spin traps and evaluated their activity as protectants against oxidative stress in rat brain mitochondria. This study highlights the potential of nitrones in neuroprotective therapies (Soto-Otero, R., et al., 2008).
ESR Spectroscopic Studies : Aurich, H., et al. (1989) conducted ESR spectroscopic studies on β-sulfonyl substituted vinyl nitroxides and a vinylogous nitronyl nitroxide, contributing to the understanding of the spin characteristics of these compounds (Aurich, H., et al., 1989).
Super Oxide Radical Detection : Chalier, F., et al. (2007) designed new derivatives of nitrone DEPMPO functionalized at C-4 for specific applications in superoxide radical detection, indicating their significance in biochemical and medical research (Chalier, F., et al., 2007).
Nitration Mechanism Study : Wang, K., et al. (2016) studied the nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium, offering insights into the chemistry of nitration processes relevant to energetic materials (Wang, K., et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
methyl 4-hydroxy-5-nitro-6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O6/c1-15-7(12)3-2-8-6(11)4(5(3)10)9(13)14/h2H,1H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKYOFYOTZRQAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C(=C1O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1441664.png)
![3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441666.png)
![3-[2-Bromo-4-(sec-butyl)phenoxy]azetidine](/img/structure/B1441668.png)


![3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1441671.png)



![4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1441677.png)



